hexyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
Hexyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that belongs to the class of amines It features a hexyl group attached to a pyrazole ring, which is further substituted with a methyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution Reactions: The methyl and isopropyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Attachment of the Hexyl Group: The hexyl group is attached to the pyrazole ring via a nucleophilic substitution reaction using hexylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Hexyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hexyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of hexyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Hexyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can be compared with other similar compounds such as:
Hexylamine: A simpler amine with a hexyl group but lacking the pyrazole ring.
Pyrazole Derivatives: Compounds with various substitutions on the pyrazole ring, offering different chemical and biological properties.
Methylated Amines: Amines with methyl groups that may exhibit different reactivity and interactions.
Properties
Molecular Formula |
C14H27N3 |
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Molecular Weight |
237.38 g/mol |
IUPAC Name |
N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]hexan-1-amine |
InChI |
InChI=1S/C14H27N3/c1-5-6-7-8-9-15-10-14-11-17(12(2)3)16-13(14)4/h11-12,15H,5-10H2,1-4H3 |
InChI Key |
LPEHMCSQRQDTRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CN(N=C1C)C(C)C |
Origin of Product |
United States |
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